molecular formula C23H23N5O2S B2971444 N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-38-4

N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Número de catálogo: B2971444
Número CAS: 894039-38-4
Peso molecular: 433.53
Clave InChI: DIZKMNGDFPGIPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with an m-tolyl (meta-methylphenyl) substituent. The oxalamide linker bridges a 3,5-dimethylphenyl group and an ethyl chain connected to the thiazolo-triazole system.

Propiedades

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(10-14)20-26-23-28(27-20)19(13-31-23)7-8-24-21(29)22(30)25-18-11-15(2)9-16(3)12-18/h4-6,9-13H,7-8H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZKMNGDFPGIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the diverse pharmacological activities associated with similar 1,2,4-triazole structures, it is likely that this compound affects multiple pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of cellular signaling, and potential cytotoxic effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential interactions with metabolic enzymes and transporters.

Result of Action

Given the diverse pharmacological activities associated with similar 1,2,4-triazole structures, it is likely that this compound exerts a range of effects at the molecular and cellular level, potentially including modulation of enzyme activity, alteration of cellular signaling pathways, and cytotoxic effects.

Actividad Biológica

N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound recognized for its potential biological activity. The molecular structure incorporates multiple bioactive moieties, including thiazole and triazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 434.49 g/mol. Its structure features a thiazolo[3,2-b][1,2,4]triazole core, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H22N4O2S
Molecular Weight434.49 g/mol
CAS Number894040-46-1

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazoles have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's structure facilitates interactions with bacterial enzymes, enhancing its efficacy as an antimicrobial agent.

Enzyme Inhibition

Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to inhibit several key enzymes such as aromatase and cholinesterase. These enzymes play crucial roles in various biochemical pathways and their inhibition can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases . The presence of hydrogen bond donors and acceptors in the compound's structure enhances its binding affinity to these enzymes.

Anti-inflammatory Properties

Studies indicate that thiazolo[3,2-b][1,2,4]triazole derivatives possess anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The potential for low ulcerative risk makes them suitable candidates for further development in anti-inflammatory therapies.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antitubercular Activity : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds exhibited potent inhibitory effects .
  • Cytotoxicity Assessment : In vitro assays have shown that certain derivatives induce cytotoxic effects on cancer cell lines while maintaining low toxicity in normal cells .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies suggest that the compound forms stable complexes with target enzymes through multiple interactions such as hydrogen bonds and hydrophobic contacts .

Comparación Con Compuestos Similares

Core Heterocyclic Systems

  • Target Compound : Incorporates a thiazolo[3,2-b][1,2,4]triazole ring, a fused bicyclic system with sulfur and nitrogen atoms. This architecture may enhance π-π stacking and hydrophobic interactions compared to simpler heterocycles .
  • Compound 40 (): Utilizes a 6-methoxy-2-methylquinoline moiety. Quinoline derivatives are known for their antitubercular activity, but the rigid planar structure may reduce conformational flexibility compared to the thiazolo-triazole system .

Substituent Effects

  • The m-tolyl group in the target compound introduces a meta-methyl substitution, which could sterically hinder binding interactions compared to the para-substituted groups in other analogs.

Physicochemical and Pharmacokinetic Properties

While explicit data are unavailable for the target compound, inferences can be drawn from structural analogs:

  • Solubility: The oxalamide linker in both compounds introduces hydrogen-bonding capacity, but the thiazolo-triazole’s hydrophobicity may reduce aqueous solubility relative to quinoline derivatives.

Tabulated Comparison of Key Features

Feature Target Compound Compound 40 () Compound 42 ()
Core Structure Thiazolo[3,2-b][1,2,4]triazole Quinoline Quinoline
Linker Oxalamide Oxalamide Acetamide
Key Substituents 3,5-Dimethylphenyl, m-tolyl 3,5-Dimethylphenyl, 6-methoxy-2-methylquinoline 3,5-Dimethylbenzyl, 6-methoxy-2-methylquinoline
Synthetic Yield Not reported 12% 64%
Potential Application Undetermined (structural hints suggest kinase or protease targeting) Antitubercular (implied by design) Antitubercular (implied by design)

Research Implications and Gaps

  • The low yield of Compound 40 underscores the need for optimized coupling strategies in oxalamide synthesis, which may also apply to the target compound .
  • The thiazolo-triazole system in the target compound warrants exploration in biological assays to compare its efficacy with quinoline-based analogs.
  • Further studies should investigate the role of the m-tolyl group in modulating target selectivity and off-target interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

  • Methodology :

  • Use multi-step organic synthesis involving nucleophilic substitution and cyclization. For example:

Thiazolo-triazole core formation : Reflux 2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazole derivatives with ethylenediamine under inert conditions (e.g., N₂ atmosphere) to introduce the ethyl spacer .

Oxalamide coupling : React the intermediate with 3,5-dimethylphenyl isocyanate in DMF using LiH as a base to form the oxalamide bond .

  • Purify intermediates via column chromatography (silica gel, gradient elution) and characterize intermediates via NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve the 3D structure of intermediates or final compounds, particularly for confirming stereochemistry and bond angles in the thiazolo-triazole core .
  • NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substitution patterns, especially for distinguishing methyl groups on the 3,5-dimethylphenyl moiety .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₄N₆O₂S) and detect isotopic patterns for chlorine-free analogs .

Q. How can researchers design preliminary assays to evaluate biological activity (e.g., antimicrobial or enzyme inhibition)?

  • Methodology :

  • In vitro assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
  • Enzyme inhibition : Target enzymes like DNA gyrase or dihydrofolate reductase, using fluorometric assays to measure IC₅₀ values .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent-only negative controls to validate results .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Dose-response re-evaluation : Conduct dose-ranging studies (e.g., 0.1–100 µM) to identify non-linear effects or biphasic responses .
  • Structural analogs : Synthesize derivatives (e.g., replacing m-tolyl with halogenated aryl groups) to isolate structure-activity relationships (SAR) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and reconcile discrepancies .

Q. How can researchers investigate the mechanism of action at the molecular level?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins (e.g., enzyme active sites) .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes to identify critical interactions (e.g., hydrogen bonds with the oxalamide moiety) .
  • Metabolomic profiling : Use LC-MS to track metabolic perturbations in treated bacterial/viral cultures .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

  • Methodology :

  • Fragment-based design : Systematically modify substituents (e.g., 3,5-dimethylphenyl → 3,5-dichlorophenyl) to assess electronic effects on bioactivity .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
  • In vivo validation : Use murine infection models to prioritize analogs with favorable pharmacokinetic profiles (e.g., oral bioavailability ≥50%) .

Methodological Notes

  • Data Validation : Cross-validate NMR/X-ray data with computational tools (e.g., Cambridge Structural Database) to minimize crystallographic artifacts .
  • Contradiction Management : Use the "quadripolar model" (theoretical, epistemological, morphological, technical poles) to frame conflicting results within broader research paradigms .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety (e.g., MSDS protocols for handling thiazolo-triazole intermediates) .

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